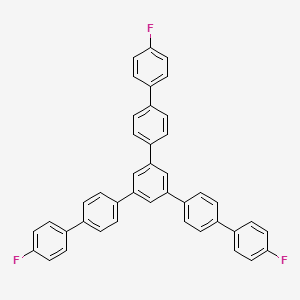

1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene is a chemical compound with the molecular formula C42H27F3 and a molecular weight of 588.67 . It is a solid at 20°C and appears as a white to almost white powder or crystal .

Physical And Chemical Properties Analysis

1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene has a melting point of 230°C . Its maximum absorption wavelength is 297 nm in CHCl3 . .科学的研究の応用

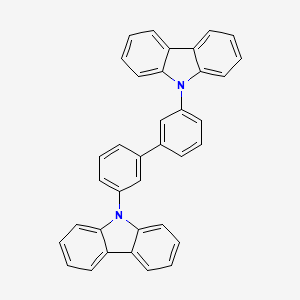

Organic Light Emitting Diodes (OLEDs)

1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene serves as a valuable building block for high-efficiency OLEDs. OLEDs are widely used in display technologies (such as TVs, smartphones, and monitors) and lighting applications. TBB’s electron-transporting properties contribute to enhancing OLED performance and efficiency .

Porous Aromatic Frameworks (PAFs) for Adsorption Membranes

TBB can be employed to synthesize porous aromatic frameworks (PAFs). These frameworks exhibit high surface areas and tunable pore sizes, making them suitable for adsorption applications. Researchers have explored TBB-based PAFs as adsorption membranes for treating organic pollutants in water and gas streams .

Metal Organic Frameworks (MOFs) and Gas Storage

As a tritopic bridging ligand, 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene facilitates the functionalization of polyoxometalate-based MOFs. These MOFs have potential applications in gas storage (e.g., hydrogen, methane) and gas separation. TBB’s structural versatility contributes to tailoring MOF properties for specific gas adsorption needs .

Catalysis and Coordination Chemistry

TBB’s rigid and conjugated structure makes it an interesting ligand for coordination chemistry. Researchers have explored its use in catalytic reactions, such as Suzuki-Miyaura cross-coupling reactions. The ability to fine-tune its electronic properties allows for selective catalysis .

Photophysical Studies and Fluorescence Sensing

Scientists have investigated TBB’s photophysical properties, including fluorescence emission. Its unique fluorophore properties make it suitable for fluorescence-based sensing applications. TBB-based sensors can detect specific analytes or environmental changes .

Materials Science and Nanotechnology

TBB’s robust structure and π-conjugated system have implications in materials science. Researchers have explored its incorporation into nanomaterials, such as nanoparticles and nanocomposites. These materials find applications in optoelectronics, sensors, and energy storage .

作用機序

Target of Action

1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene is primarily used in the field of materials science, particularly in the development of Organic Light-Emitting Diode (OLED) materials . It serves as a hole transport material , facilitating the movement of positive charges within the OLED structure.

Mode of Action

The compound’s mode of action is based on its molecular structure. The presence of fluorine atoms in the biphenyl groups enhances the electron-withdrawing ability, which can improve the hole transport properties . The compound’s aromatic skeleton, with slight distortion between phenyl groups, reduces aggregation-induced quenching .

Biochemical Pathways

Instead, it plays a crucial role in the electronic pathways of OLEDs, contributing to their light-emitting properties .

Result of Action

The use of 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene in OLEDs can result in improved device performance. Its role as a hole transport material can enhance the efficiency and brightness of the OLED .

Action Environment

The action of 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene can be influenced by various environmental factors. For instance, its stability and efficacy in OLEDs can be affected by temperature, humidity, and the presence of oxygen . Proper storage conditions, such as a temperature of 2-8°C, can help maintain its stability .

特性

IUPAC Name |

1,3,5-tris[4-(4-fluorophenyl)phenyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H27F3/c43-40-19-13-31(14-20-40)28-1-7-34(8-2-28)37-25-38(35-9-3-29(4-10-35)32-15-21-41(44)22-16-32)27-39(26-37)36-11-5-30(6-12-36)33-17-23-42(45)24-18-33/h1-27H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIGKTQTBLIAJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)F)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)F)C6=CC=C(C=C6)C7=CC=C(C=C7)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H27F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。